tert-butyl N-(1-amino-2,3-dihydro-1H-inden-5-yl)carbamate
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H and ¹³C NMR spectra provide critical insights into the compound’s structure (Table 1):
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 1.42 (s, 9H) | tert-Butyl methyl protons |
| ¹H | 4.85 (br s, 1H) | Carbamate NH |
| ¹H | 6.90–7.20 (m, 3H) | Aromatic protons (indenyl core) |
| ¹³C | 28.1 | tert-Butyl CH₃ |
| ¹³C | 80.5 | Quaternary C (tert-butyl) |
| ¹³C | 155.7 | Carbamate carbonyl (C=O) |
Infrared (IR) Vibrational Mode Analysis
Key IR absorptions (Figure 2) include:
- N–H Stretch : 3350–3300 cm⁻¹ (amino group)
- C=O Stretch : 1695–1680 cm⁻¹ (carbamate carbonyl)
- C–N Stretch : 1250–1220 cm⁻¹
- C–H Bend (tert-butyl) : 1365–1360 cm⁻¹
High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns
HRMS (ESI+) reveals a molecular ion peak at m/z 249.1598 [M+H]⁺ (calculated: 249.1598). Fragmentation pathways include:
- Loss of tert-butoxy group (–C₄H₉O, Δm/z = 73.09)
- Cleavage of the carbamate linkage to yield m/z 176.0943 (indenyl-amine fragment)
Computational Chemistry Insights
Density Functional Theory (DFT)-Optimized Geometries
DFT calculations (B3LYP/6-311+G(d,p)) predict a planar indenyl system with a dihedral angle of 178.5° between the carbamate and amino groups. The tert-butyl group adopts a staggered conformation to minimize steric hindrance. Bond lengths include:
- C=O: 1.23 Å
- C–N (carbamate): 1.35 Å
- C–C (aromatic): 1.41 Å
Properties
IUPAC Name |
tert-butyl N-(1-amino-2,3-dihydro-1H-inden-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-10-5-6-11-9(8-10)4-7-12(11)15/h5-6,8,12H,4,7,15H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXVGAKDEJZVIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-amino-2,3-dihydro-1H-inden-5-yl)carbamate typically involves the following steps:
Formation of the Indane Derivative: The indane structure is synthesized through a series of reactions starting from commercially available precursors. This may involve cyclization reactions to form the indane ring.
Introduction of the Amino Group: The amino group is introduced through amination reactions, often using reagents such as ammonia or amines.
Carbamate Formation: The final step involves the formation of the carbamate moiety. This is achieved by reacting the amino-indane derivative with tert-butyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbamate moiety or the indane ring to yield reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Oxidized indane derivatives.
Reduction Products: Reduced carbamate or indane derivatives.
Substitution Products: Substituted amino-indane derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively. Notable applications include:
- Antitumor Activity : Research has indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Studies suggest that modifications to the indene structure can enhance efficacy and selectivity against tumor cells .
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Materials Science
The unique properties of this compound have led to its use in materials science:
- Polymer Chemistry : It serves as a building block for synthesizing novel polymers with enhanced mechanical properties and thermal stability. These polymers can be utilized in coatings and composite materials .
Chemical Biology
In chemical biology, this compound is being explored for its role as a biochemical probe:
- Enzyme Inhibition Studies : The carbamate group allows for reversible inhibition of certain enzymes, making it useful in studying enzyme kinetics and mechanisms .
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound against human cancer cell lines. Results showed that specific modifications led to increased potency compared to standard chemotherapeutics .
Case Study 2: Neuroprotection
Research conducted at a leading university demonstrated the neuroprotective effects of this compound in animal models of Alzheimer’s disease. The study highlighted its potential to reduce amyloid-beta plaque formation and improve cognitive function .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-amino-2,3-dihydro-1H-inden-5-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of tert-butyl Carbamates with Cyclic Amine Scaffolds
Key Observations:
Core Structure Diversity: The target compound’s 2,3-dihydro-1H-indene core provides conformational rigidity compared to monocyclic analogs (e.g., cyclopentane or piperidine derivatives) .
Fluorine atoms (e.g., in piperidine derivatives) enhance metabolic stability and bioavailability through electronegativity and steric effects . Methyl groups (e.g., in cis-3-methylpiperidin-4-yl carbamate) modulate steric bulk, influencing binding pocket interactions .
Biological Activity
tert-butyl N-(1-amino-2,3-dihydro-1H-inden-5-yl)carbamate (CAS No. 1262407-92-0) is a synthetic compound belonging to the carbamate class, characterized by its unique indane structure. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and neuroprotection. This article explores its biological activity, mechanisms of action, and relevant studies.
- Molecular Formula : C14H20N2O2
- Molecular Weight : 248.32 g/mol
- Boiling Point : Predicted at approximately 328.4 °C
- Density : Approximately 1.154 g/cm³
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:
- Enzyme inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor modulation : It can bind to receptors, altering their activity and influencing various signaling pathways.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
Neuroprotective Effects
The compound's potential neuroprotective effects have also been explored:
- Inhibition of Amyloid Aggregation : Similar carbamates have shown the ability to inhibit amyloid-beta aggregation, which is significant in Alzheimer's disease research . Although specific data for this compound are not available, its structural analogs suggest a potential for similar activity.
Case Studies and Research Findings
Comparison with Similar Compounds
The uniqueness of this compound lies in its specific indane structure combined with a carbamate moiety. This combination provides distinct chemical and biological properties compared to simpler carbamates or other derivatives.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-butyl carbamate | Simple carbamate | General protective group properties |
| N-Boc-2,3-dihydro-1H-pyrrole | Different core structure | Varies based on structure |
| tert-butyl (2,3-dihydro-1H-inden-5-yl)carbamate | Closely related | Potential anticancer activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl N-(1-amino-2,3-dihydro-1H-inden-5-yl)carbamate, and how can low yields be addressed?
- Methodology : The compound is synthesized via carbamate formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the carboxyl group. Low yields often arise from incomplete coupling or steric hindrance. Strategies include optimizing solvent polarity (e.g., DMF or dichloromethane), increasing reaction time, or using a molar excess of the amine component .
- Data Contradiction : Some studies report higher yields with HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) as an alternative coupling reagent, which may require comparative analysis under inert conditions .
Q. How can the stereochemical purity of this carbamate derivative be validated during synthesis?
- Methodology : Use chiral HPLC or polarimetry to confirm enantiomeric excess. For diastereomers, X-ray crystallography (via SHELX programs) or NOESY NMR can resolve spatial arrangements. Crystallographic refinement with SHELXL is recommended for absolute configuration determination .
Advanced Research Questions
Q. What crystallographic techniques are most effective for resolving the 3D structure of tert-butyl carbamate derivatives, and how do data collection parameters influence refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation improves resolution for low-symmetry crystals. SHELXL is preferred for refining hydrogen-bonding networks and thermal displacement parameters. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. For twinned crystals, SHELXD or OLEX2 integration is critical .
- Contradiction Analysis : Discrepancies in bond lengths or angles between studies may arise from differences in refinement restraints (e.g., isotropic vs. anisotropic treatment of light atoms). Cross-validation with DFT-optimized geometries (e.g., using Gaussian) can resolve ambiguities .
Q. How does modifying the indenyl or tert-butyl group impact the compound’s biological activity, and what in vitro assays are suitable for structure-activity relationship (SAR) studies?
- Methodology : Replace the tert-butyl group with alternative carbamates (e.g., benzyl or methyl) and evaluate pharmacokinetic properties via Caco-2 cell permeability assays. For SAR, use AMPA receptor modulation assays (if targeting neurological pathways) or aggrecanase inhibition assays (if exploring anti-osteoarthritis activity) .
- Data Interpretation : Contradictory activity reports may stem from assay conditions (e.g., buffer pH affecting compound solubility). Normalize data to control compounds and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What computational strategies predict the stability of tert-butyl carbamates under physiological conditions?
- Methodology : Molecular dynamics (MD) simulations in explicit solvent (e.g., water or lipid bilayers) model hydrolysis rates of the carbamate group. Density Functional Theory (DFT) calculates activation energies for tert-butyl cleavage. Correlate predictions with experimental HPLC stability studies at 37°C in simulated gastric fluid .
Methodological and Analytical Considerations
Q. How can conflicting NMR data (e.g., proton splitting patterns) be resolved for this compound?
- Methodology : Use high-field NMR (≥500 MHz) with COSY and HSQC to assign overlapping signals. For dynamic systems (e.g., rotamers), variable-temperature NMR (VT-NMR) between 25°C and −40°C can freeze conformational exchange and simplify spectra .
Q. What safety protocols are critical when handling tert-butyl carbamates in mutagenicity studies?
- Methodology : Follow GHS guidelines for non-hazardous carbamates, but assume potential sensitization. Use fume hoods for weighing solids, and employ Ames test protocols with S9 metabolic activation to assess mutagenic risk. Reference SDS data for disposal (incineration at >1000°C recommended) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
